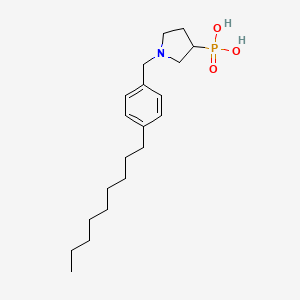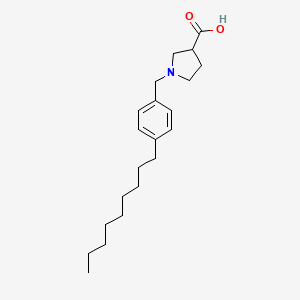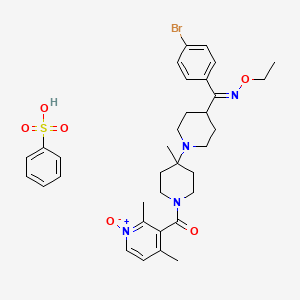
Ancriviroc besylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ancriviroc besylate, also known as SCH 351125, is a small-molecule antagonist of the human immunodeficiency virus type 1 (HIV-1) coreceptor CCR5. It is an orally bioavailable compound that inhibits HIV-1 entry by blocking the CCR5 coreceptor interaction. This compound has shown potent activity against RANTES binding and possesses subnanomolar activity in blocking viral entry, making it a promising candidate for antiviral therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ancriviroc besylate involves multiple steps, starting with the preparation of the core structure, which includes a bipiperidine moiety. The key steps involve the formation of the (Z)-4-bromophenyl-ethoxyimino-methyl group and its subsequent attachment to the bipiperidine core. The final product is obtained by reacting the intermediate with benzenesulfonic acid to form the besylate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .
化学反应分析
Types of Reactions: Ancriviroc besylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the bipiperidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
科学研究应用
Chemistry: Used as a model compound for studying CCR5 antagonists and their interactions.
Biology: Investigated for its role in blocking HIV-1 entry and its effects on immune cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 infection, although clinical trials have been discontinued.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
作用机制
Ancriviroc besylate exerts its effects by binding to the CCR5 coreceptor on the surface of T cells. This binding prevents the interaction between the HIV-1 virus and the CCR5 coreceptor, thereby inhibiting viral entry into the host cells. The compound has shown potent activity against primary HIV-1 isolates that use CCR5 as their entry coreceptor .
相似化合物的比较
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.
Vicriviroc: A CCR5 antagonist with similar antiviral properties.
Cenicriviroc: A dual CCR2/CCR5 antagonist investigated for its potential in treating HIV-1 and other inflammatory conditions
Comparison: Ancriviroc besylate is unique in its subnanomolar activity in blocking viral entry and its potent activity against RANTES binding. While maraviroc and vicriviroc have been approved for clinical use, this compound’s clinical development was discontinued, making it primarily a research compound .
属性
CAS 编号 |
565428-86-6 |
|---|---|
分子式 |
C34H43BrN4O6S |
分子量 |
715.7 g/mol |
IUPAC 名称 |
benzenesulfonic acid;[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3.C6H6O3S/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3;7-10(8,9)6-4-2-1-3-5-6/h6-10,17,23H,5,11-16,18-19H2,1-4H3;1-5H,(H,7,8,9)/b30-26+; |
InChI 键 |
RVIRPEALZXBUMV-REAKUJNMSA-N |
手性 SMILES |
CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)
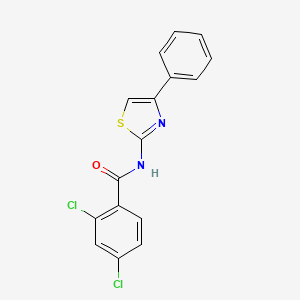

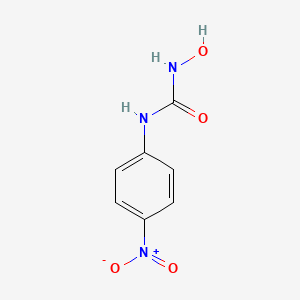
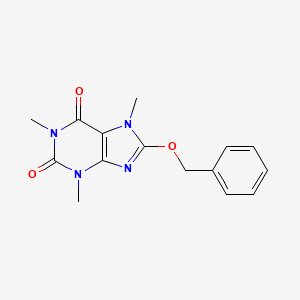
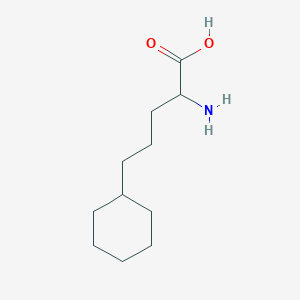
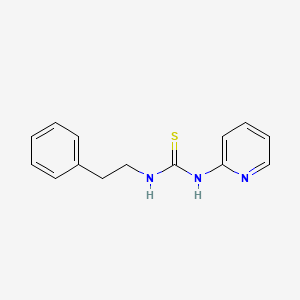
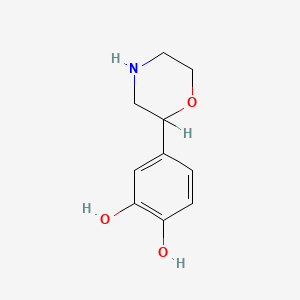
![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)
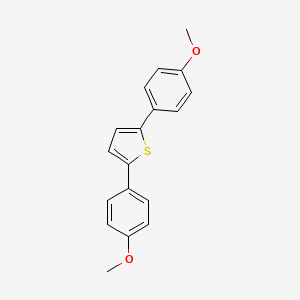
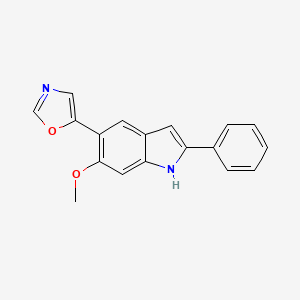
![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)
